N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c1-23-10-8-14-11-13(5-6-17(14)23)7-9-21-18(24)19(25)22-16-4-2-3-15(20)12-16/h2-6,8,10-12H,7,9H2,1H3,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEALQWQVPWWSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the indole derivative with an oxalyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studies focus on its pharmacokinetic and pharmacodynamic properties.
Biochemistry: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Material Science: Its unique structural properties make it a candidate for the development of novel materials.
Mechanism of Action
The mechanism of action of N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity . The compound may act as an inhibitor or activator of certain pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- N1-(3-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- N1-(3-bromophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- N1-(3-methylphenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
Uniqueness
N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets .
Biological Activity
Chemical Structure and Properties
Chemical Formula: C21H24FN3O2
Molecular Weight: 367.44 g/mol
CAS Number: 2034604-96-9
Structural Features
The compound features:
- A 3-fluorophenyl group, which may enhance its interaction with biological targets.
- An indole moiety , known for its presence in many biologically active compounds.
- An oxalamide linkage , which can influence pharmacokinetics and receptor binding.
Pharmacological Profile
Research indicates that related compounds exhibit:
- Antitumor activity: Some oxalamides have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Neuroactive properties: Indole derivatives are frequently studied for their effects on neurotransmitter systems, particularly serotonin pathways.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide | 3-Fluorophenyl, Indole | Potential neuroactive and antitumor effects |
| N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluorophenyl)oxalamide | Dimethylamino group, Indoline | Selective 5-HT(1F) receptor agonist |
| N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramide | Indole core, Ethyl-amide linkage | Potential antifungal agent |
Study on Antitumor Activity
A recent study investigated the antitumor potential of oxalamide derivatives similar to this compound. The results indicated that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of the indole structure in enhancing cytotoxicity against tumor cells.
Neuropharmacological Research
Another research effort focused on the neuropharmacological properties of indole-based compounds. It was found that these compounds could modulate serotonin receptors, suggesting that this compound might have similar effects. This opens avenues for further exploration in treating mood disorders or anxiety-related conditions.
Q & A
Q. What synthetic strategies are employed to prepare N1-(3-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide?
The compound is synthesized via a two-step procedure: (1) coupling of 3-fluoroaniline with ethyl oxalyl chloride to form the N1-(3-fluorophenyl)oxalamide intermediate, followed by (2) reaction with 2-(1-methyl-1H-indol-5-yl)ethylamine. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Yield optimization requires careful control of stoichiometry, temperature (0–25°C), and inert atmosphere to minimize side reactions .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Assign peaks for fluorophenyl (δ ~6.8–7.4 ppm) and indole protons (δ ~7.1–7.6 ppm), with methyl groups at δ ~2.8–3.2 ppm. Coupling constants (e.g., J = 8–10 Hz for aromatic F) confirm substitution patterns .
- LC-MS/HRMS : Verify molecular ion ([M+H]+) and isotopic patterns (e.g., chlorine/fluorine signatures). For example, HRMS should match calculated m/z within 3 ppm error .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-2018) refines the structure, confirming dihedral angles between fluorophenyl and indole moieties. Key parameters:
- Torsion angles : Analyze oxalamide linker flexibility (e.g., C-N-C=O ~120–140°).
- Intermolecular interactions : Hydrogen bonds (N-H···O=C) and π-π stacking (indole-fluorophenyl) stabilize the lattice .
- Validation : Check R-factor (<0.05) and residual electron density (<0.3 eÅ⁻³) .
Q. What computational methods predict binding affinity to biological targets?
- Molecular docking (AutoDock Vina) : Dock the compound into target pockets (e.g., kinase ATP-binding sites) using flexible side chains and rigid backbone. Score poses with AMBER force fields .
- DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify H-bond donors/acceptors .
- MD simulations (GROMACS) : Simulate ligand-receptor dynamics (50 ns, NPT ensemble) to assess stability (RMSD < 2 Å) .
Q. How to design structure-activity relationship (SAR) studies for fluorophenyl-indole oxalamides?
- Variation of substituents : Replace 3-fluorophenyl with 3-Cl, 3-CN, or 3-OCH3 to probe electronic effects. Compare IC50 values in enzymatic assays .
- Indole modifications : Introduce substituents at the indole 3-position (e.g., -CH3, -Br) to sterically modulate binding .
- Linker optimization : Test oxalamide vs. urea or carbamate linkers for conformational rigidity .
Q. How to address contradictory biological activity data in cell-based assays?
- Control experiments : Include off-target inhibitors (e.g., staurosporine for kinases) and vehicle controls (DMSO <0.1%) .
- Metabolic stability : Assess compound degradation in liver microsomes (CYP450 isoforms) via LC-MS/MS .
- Membrane permeability : Use Caco-2 monolayers to measure Papp (apparent permeability >1 ×10⁻⁶ cm/s) .
Methodological Tables
Q. Table 1: Key NMR Assignments
| Proton/Group | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-H (oxalamide) | 10.5–11.0 | s | 2H |
| 3-Fluorophenyl H | 6.8–7.4 | m | 4H |
| Indole H (C5) | 7.1–7.3 | d (J=8.5 Hz) | 1H |
| -CH2CH2- (ethyl) | 2.8–3.2 | t (J=7.0 Hz) | 4H |
| -CH3 (indole N-Me) | 3.0 | s | 3H |
Q. Table 2: Computational Parameters for Docking
| Software | Force Field | Grid Box Size (ų) | Scoring Function |
|---|---|---|---|
| AutoDock Vina | AMBER | 25 × 25 × 25 | Affinity (kcal/mol) |
| Schrödinger Glide | OPLS3e | 20 × 20 × 20 | GScore |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
